molecular formula C9H8Cl2O2 B8520316 2-(2,4-Dichlorophenoxy)propanal

2-(2,4-Dichlorophenoxy)propanal

Cat. No. B8520316
M. Wt: 219.06 g/mol
InChI Key: OUYMWWKOMCFREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04886785

Procedure details

4.68 g of DMSO were added under nitrogen to a stirred solution of 3.81 g of oxalyl chloride in 75 ml of methylene chloride at -60° C. to -50° C. After 2 minutes a solution of 6.4 g of 2-(2,4-dichlorophenoxy)propanol in 40 ml of methylene chloride was added. The mixture was stirred at -60° C. for a further 15 minutes and was then treated with 13.7 g of triethylamine. After a further 5 minutes at -60° C. the mixture was allowed to warm to room temperature. 150 ml of water were added and the layers were separated. The aqueous layer was extracted with 150 ml of methylene chloride and the combined organic extracts were washed successively with sodium chloride solution, dilute hydrochloric acid, water, dilute sodium carbonate solution and water, dried over sodium sulphate and evaporated. The residue was purified by chromatography on silica gel using ethyl acetate/n-hexane (1:4) for the elution. There were obtained 1.4 g of 2-(2,4-dichlorophenoxy)propionaldehyde, mp 87°-88° C.
Name
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[Cl:11][C:12]1[CH:22]=[C:21]([Cl:23])[CH:20]=[CH:19][C:13]=1[O:14][CH:15]([CH3:18])[CH2:16][OH:17].C(N(CC)CC)C>C(Cl)Cl.O>[Cl:11][C:12]1[CH:22]=[C:21]([Cl:23])[CH:20]=[CH:19][C:13]=1[O:14][CH:15]([CH3:18])[CH:16]=[O:17]

Inputs

Step One
Name
Quantity
4.68 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
3.81 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
ClC1=C(OC(CO)C)C=CC(=C1)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
13.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -60° C. for a further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a further 5 minutes at -60° C. the mixture was allowed
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 150 ml of methylene chloride
WASH
Type
WASH
Details
the combined organic extracts were washed successively with sodium chloride solution, dilute hydrochloric acid, water, dilute sodium carbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel
WASH
Type
WASH
Details
for the elution

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(OC(C=O)C)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 22.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.